This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Ambeed, which provide detailed specifications regarding its purity, structure, and safety data . The compound falls under the category of organic compounds, specifically within the sub-class of amino acids and derivatives.
The synthesis of methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride generally involves the reaction of 4-hydroxyaniline with methyl chloroacetate. The following outlines a typical synthetic route:
The molecular structure of methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride can be represented as follows:
The compound's structure can be visualized using molecular modeling software or obtained from databases like PubChem .
Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride can undergo several chemical reactions:
These reactions are significant for further functionalization and development of pharmaceutical agents.
The mechanism of action for methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride involves its interaction with biological targets, particularly enzymes or receptors that recognize amino acid derivatives.
The physical and chemical properties of methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride are crucial for its application:
These properties are essential for handling and formulation in pharmaceutical applications.
Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride has various scientific applications:
The compound is systematically named as methyl (4-hydroxyphenyl)glycinate hydrochloride according to IUPAC conventions [2] [4]. This name reflects three key structural features:
Structural representations include:
Cl.COC(=O)CNC1=CC=C(O)C=C1 [2] [8] Cl.COC(=O)CNC1C=CC(O)=CC=1 [2] VIGOGDYKHZFWFS-UHFFFAOYSA-N [2] Table 1: Structural Identifiers
| Representation Type | Value |
|---|---|
| IUPAC Name | Methyl (4-hydroxyphenyl)glycinate hydrochloride |
| SMILES | Cl.COC(=O)CNc1ccc(O)cc1 |
| InChI | InChI=1S/C9H11NO3.ClH/c1-13-9(12)6-10-7-2-4-8(11)5-3-7;/h2-5,10-11H,6H2,1H3;1H |
| InChIKey | VIGOGDYKHZFWFS-UHFFFAOYSA-N |
The hydrochloride salt form exhibits distinct molecular properties compared to the free base:
Table 2: Molecular Formula and Weight Comparison
| Form | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| Free Base (Neutral) | C₉H₁₁NO₃ | 181.19 [6] | Lacks HCl counterion; volatile, often oily |
| Hydrochloride Salt | C₉H₁₂ClNO₃ | 217.65 [2] [4] | Crystalline solid with higher thermal stability |
The addition of hydrochloric acid increases the molecular weight by 36.46 g/mol (HCl equivalent). This salt formation enhances the compound's stability, crystallinity, and solubility in polar solvents like water or methanol, making it preferable for synthetic applications [4] [8].
The parent compound lacks chiral centers, but its structural analogs exhibit significant stereochemistry-dependent properties:
O=C(OC)[C@H](N)C1=CC=C(O)C=C1.[H]Cl [7] [9]
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7